

Introduction: Identifying a Key Pharmaceutical Building Block

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Compound of Interest

Compound Name: *4-Chloro-7-methoxyquinoline-6-carboxamide*

Cat. No.: *B1359183*

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4-Chloro-7-methoxyquinoline-6-carboxamide is a heterocyclic organic compound with the chemical formula $C_{11}H_9ClN_2O_2$.^{[1][2]} At room temperature, it typically presents as a white to light yellow solid.^{[1][3][4]} While not an active pharmaceutical ingredient (API) itself, it has garnered significant attention within the pharmaceutical industry. Its primary importance lies in its role as a critical intermediate in the synthesis of potent, targeted therapies.^{[3][5][6][7]} Specifically, it is a direct precursor to Lenvatinib, an orally active multi-target tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid, liver, and kidney cancer.^{[5][7]}

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and marketed drugs.^[7] Derivatives of quinoline have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.^{[7][8][9]} This inherent biological potential of the core structure underscores the value of intermediates like **4-Chloro-7-methoxyquinoline-6-carboxamide** in the discovery and development of novel therapeutics. This guide provides a detailed overview of its fundamental properties, synthesis, and application, tailored for researchers and scientists in the field.

Core Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is foundational for its application in synthesis and process development. The properties of **4-Chloro-7-methoxyquinoline-6-carboxamide** are summarized below. These parameters are crucial for determining appropriate solvents for reactions and purification, predicting stability, and ensuring safe handling.

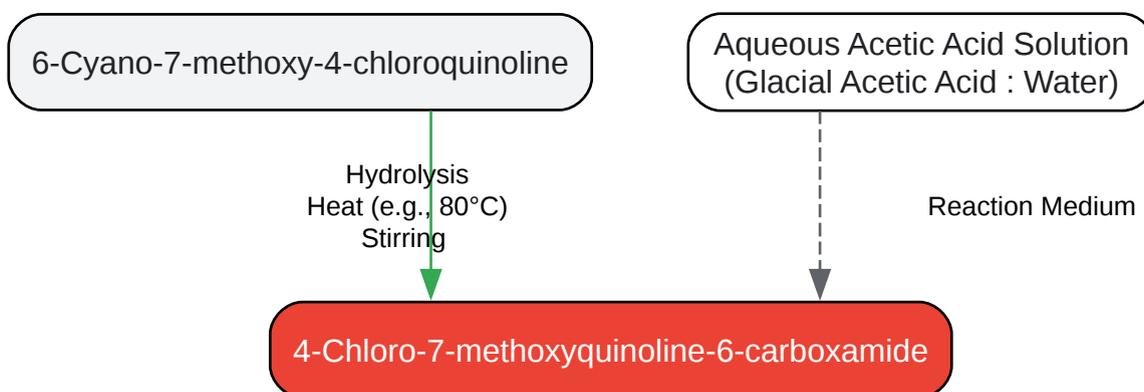
Property	Value	Source(s)
CAS Number	417721-36-9	[1][2][10]
Molecular Formula	C ₁₁ H ₉ ClN ₂ O ₂	[1][2]
Molecular Weight	236.65 g/mol	[1][2]
IUPAC Name	4-chloro-7-methoxyquinoline-6-carboxamide	[2][10]
Appearance	White to off-white or light yellow solid	[1][3][4]
Melting Point	>205°C (decomposes)	[11]
Boiling Point	426.7°C at 760 mmHg (Predicted)	[3][6][12]
Density	~1.4 g/cm ³ (Predicted)	[3][6][12]
Solubility	Limited solubility in water; moderately soluble in DMSO and DMF.	[1]
pKa	15.28 ± 0.30 (Predicted)	[1]

Chemical Synthesis: Pathways to a Crucial Intermediate

The synthesis of **4-Chloro-7-methoxyquinoline-6-carboxamide** can be achieved through several routes. The choice of a specific pathway in a drug development setting is often dictated by factors such as yield, purity, cost of starting materials, scalability, and safety. A prevalent and

high-yielding method involves the hydrolysis of a nitrile precursor.[7] Another documented approach is the chlorination of the corresponding 4-hydroxy derivative.[13]

The following diagram and protocol detail a common synthetic route starting from 6-cyano-7-methoxy-4-chloroquinoline. This method is chosen for its straightforwardness and high reported yield.



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Caption: Synthetic workflow for the hydrolysis of the nitrile precursor.

Experimental Protocol: Synthesis via Nitrile Hydrolysis

This protocol is based on methodologies described for the preparation of Lenvatinib intermediates.[5] The causality behind this choice is the direct conversion of the nitrile group (-CN) to a carboxamide group (-CONH₂) through acid-catalyzed hydrolysis, a reliable and well-understood organic transformation.

Materials:

- 6-cyano-7-methoxy-4-chloroquinoline
- Glacial Acetic Acid
- Deionized Water
- Ice

Equipment:

- Reaction flask with reflux condenser and magnetic stirrer
- Heating mantle
- Buchner funnel and filter paper
- Vacuum flask
- Beakers

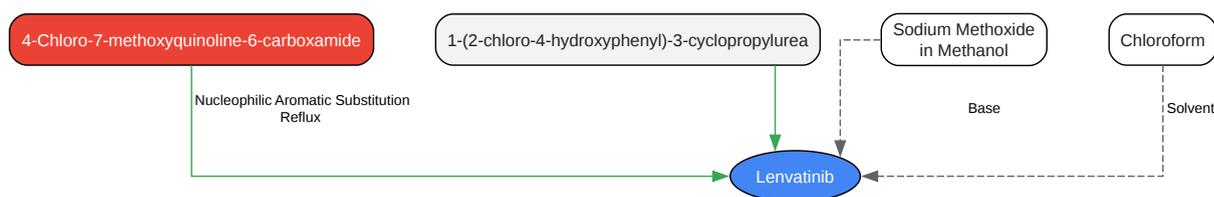
Step-by-Step Methodology:

- **Reaction Setup:** In a suitable reaction flask, dissolve 218g of 6-cyano-7-methoxy-4-chloroquinoline in 1500mL of an acetic acid solution (volume ratio of glacial acetic acid to water is 1:1).[5] **Rationale:** Acetic acid acts as both a solvent and a catalyst for the hydrolysis reaction.
- **Heating and Reaction:** Heat the reaction mixture to 80°C with continuous stirring.[5] Maintain this temperature for approximately 24 hours. **Rationale:** The elevated temperature provides the necessary activation energy for the hydrolysis to proceed at a practical rate.
- **Reaction Quenching and Precipitation:** After the reaction period, cool the mixture to room temperature.[5] Pour the reaction mixture into 500mL of ice water. **Rationale:** Cooling and adding to ice water causes the product, which has limited aqueous solubility, to precipitate out of the solution, separating it from the reaction medium and any soluble impurities.
- **Isolation:** Collect the precipitated solid by vacuum filtration using a Buchner funnel.
- **Washing:** Wash the collected filter cake with water until the filtrate is neutral. **Rationale:** This step removes residual acetic acid and other water-soluble impurities.
- **Drying:** Dry the purified solid under vacuum to obtain the final product, **4-chloro-7-methoxyquinoline-6-carboxamide**.

Application in Pharmaceutical Synthesis: The Gateway to Lenvatinib

The principal and most well-documented application of **4-Chloro-7-methoxyquinoline-6-carboxamide** is its function as the penultimate intermediate in the synthesis of Lenvatinib.[3][5][6][14] Lenvatinib functions by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumorigenesis and angiogenesis.[7]

The synthesis involves a nucleophilic aromatic substitution (S_NAr) reaction. The chlorine atom at the 4-position of the quinoline ring is a good leaving group, activated by the electron-withdrawing nature of the heterocyclic ring system. This position is readily attacked by the nucleophilic phenoxide, formed from 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea in the presence of a base, to form the final ether linkage in Lenvatinib.



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Caption: Reaction scheme for the synthesis of Lenvatinib.

Experimental Protocol: Synthesis of Lenvatinib

This protocol outlines the final coupling step, demonstrating the direct application of **4-Chloro-7-methoxyquinoline-6-carboxamide**. [5]

Materials:

- **4-Chloro-7-methoxyquinoline-6-carboxamide** (2.36g)
- 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (2.3g)

- 20% Sodium methoxide solution in methanol (5mL)
- Chloroform (20mL)
- Anhydrous sodium sulfate

Step-by-Step Methodology:

- **Reactant Combination:** Combine 2.36g of **4-chloro-7-methoxyquinoline-6-carboxamide**, 2.3g of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, 5mL of 20% sodium methoxide solution, and 20mL of chloroform in a reaction flask.^[5] **Rationale:** Sodium methoxide is a strong base that deprotonates the phenolic hydroxyl group, creating a potent nucleophile required for the S_NAr reaction.
- **Reaction Conditions:** Heat the mixture under reflux for 5 hours.^[5]
- **Workup:** After cooling to room temperature, pour the reaction mixture into ice water and transfer to a separatory funnel.^[5]
- **Extraction:** Separate the organic layer. Wash the organic layer with water until neutral. **Rationale:** This removes the base, salts, and other aqueous-soluble components.
- **Drying and Isolation:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.^[5]
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone-water) to obtain pure Lenvatinib.^[5]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-Chloro-7-methoxyquinoline-6-carboxamide** is associated with the following hazards:

- H302: Harmful if swallowed.^{[2][15]}
- H315: Causes skin irritation.^{[2][15]}

- H319: Causes serious eye irritation.[2][15]
- H335: May cause respiratory irritation.[2][15]

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[16]

Conclusion

4-Chloro-7-methoxyquinoline-6-carboxamide is a quintessential example of a non-pharmacologically active intermediate that is indispensable to modern drug manufacturing. Its well-defined physicochemical properties and established synthetic routes make it a reliable building block. For drug development professionals, a thorough understanding of this compound's chemistry is not just academic; it is fundamental to the efficient and safe production of Lenvatinib, a life-saving cancer therapy. The continued exploration of the quinoline scaffold ensures that this and similar intermediates will remain highly relevant in the ongoing search for novel therapeutic agents.

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